2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system containing both pyrrole and triazine moieties, with three chlorine atoms attached at the 2, 4, and 6 positions. The presence of these chlorine atoms imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chlorinating agents such as chloramine or chlorine gas. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, allows for the scalable production of this compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove chlorine atoms.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation reactions can produce higher oxidation state compounds with additional functional groups .
Scientific Research Applications
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
2,4,6-Trichloropyrimidine: Contains a similar triazine ring but with different substituents, leading to distinct chemical properties and applications.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with different substitution patterns and reactivity
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and triazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H2Cl3N3 |
---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H |
InChI Key |
MUULEYJDBBKDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.